N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl ring, a pyridine moiety, and an indole group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl ring, followed by the introduction of a pyridine-2-ylsulfanyl group. The final step involves the coupling of this intermediate with an indole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide shares structural similarities with other indole-based compounds and chlorinated phenyl derivatives.
- Examples include this compound analogs with different substituents on the phenyl or indole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H20ClN3O2S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C28H20ClN3O2S/c1-32-22-12-6-5-11-20(22)25(26(32)18-9-3-2-4-10-18)27(33)28(34)31-19-14-15-23(21(29)17-19)35-24-13-7-8-16-30-24/h2-17H,1H3,(H,31,34) |
InChI Key |
BEHZNLHWIXEXEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NC4=CC(=C(C=C4)SC5=CC=CC=N5)Cl |
Origin of Product |
United States |
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